1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene
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Overview
Description
1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 5-propan-2-ylsulfanylpentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene typically involves electrophilic aromatic substitution reactions. The bromination of benzene derivatives is a common method, where bromine reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with various molecular targets. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product . The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
1-Bromo-4-(propan-2-ylsulfanyl)benzene: Similar structure but lacks the pentoxy group.
Uniqueness: 1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the bromine atom and the 5-propan-2-ylsulfanylpentoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDQZAATLXFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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